[4-(2-chlorophenyl)piperazin-1-yl](1H-imidazol-1-yl)methanone
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Overview
Description
[4-(2-Chloro-phenyl)-piperazin-1-yl]-imidazol-1-yl-methanone is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of [4-(2-Chloro-phenyl)-piperazin-1-yl]-imidazol-1-yl-methanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
[4-(2-Chloro-phenyl)-piperazin-1-yl]-imidazol-1-yl-methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(2-Chloro-phenyl)-piperazin-1-yl]-imidazol-1-yl-methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . What sets [4-(2-Chloro-phenyl)-piperazin-1-yl]-imidazol-1-yl-methanone apart is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes
Properties
Molecular Formula |
C14H15ClN4O |
---|---|
Molecular Weight |
290.75 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-imidazol-1-ylmethanone |
InChI |
InChI=1S/C14H15ClN4O/c15-12-3-1-2-4-13(12)17-7-9-18(10-8-17)14(20)19-6-5-16-11-19/h1-6,11H,7-10H2 |
InChI Key |
LGBAWQZMYOLODD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)N3C=CN=C3 |
Origin of Product |
United States |
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